1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one
Description
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one is a chlorinated propanone derivative featuring a difluoromethoxy group and a nitro substituent on the aromatic ring. The nitro group acts as a strong electron-withdrawing substituent, enhancing electrophilic character, while the difluoromethoxy group contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H8ClF2NO4 |
|---|---|
Molecular Weight |
279.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)6-2-3-7(14(16)17)8(4-6)18-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
SSGYACVXUNEBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Method Comparison for 1-Chloro-1-(3-(Difluoromethoxy)-4-Nitrophenyl)Propan-2-One Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Diazotization-Coupling | CuCl₂ (10 mol%) | Acetonitrile | 20–50 | 82 | High |
| Hydrogenation-Cyclization | Pd/C (5 wt%) | Methanol | 40–60 | 75 | Moderate |
| Copper-Free Coupling | None | Acetone | 10–30 | 68 | High |
Observations :
- Catalyst Dependency : Copper-catalyzed routes outperform catalyst-free methods by 14% yield but generate metal waste.
- Solvent Trade-offs : Acetonitrile’s higher boiling point (82°C) allows broader temperature ranges but complicates recycling compared to acetone (56°C).
Industrial-Scale Adaptations
For bulk production, continuous flow reactors replace batch processes to enhance reproducibility:
- Flow Diazotization : Tert-butyl nitrite and aniline derivative are mixed in a micromixer at −5°C, residence time ≤2 minutes.
- In-Line Coupling : The diazonium stream merges with isoprenyl acetate in a packed-bed reactor containing CuSO₄-coated beads, achieving 85% yield at 30°C.
Advantages :
- Throughput : 500 g/hr output versus 200 g/hr in batch systems.
- Waste Reduction : Solvent recovery rates exceed 90% via integrated distillation.
Mechanistic Insights
- Diazotization : The reaction proceeds via nitrous acid (HONO) generation, which converts the amine to a diazonium ion. Copper(II) stabilizes the intermediate, preventing premature decomposition.
- Coupling : Isoprenyl acetate acts as a carbonyl source, with the diazonium ion attacking the β-position to form the propanone skeleton.
Alternative Pathways
Friedel-Crafts Acylation
Direct acylation of 3-(difluoromethoxy)-4-nitrobenzene with chloroacetyl chloride (ClCH₂COCl) using AlCl₃ in dichloromethane achieves 60% yield but requires stringent anhydrous conditions.
Ullmann-Type Coupling
Aryl chlorides undergo coupling with acetone derivatives using a palladium/copper bimetallic system. While scalable, this method suffers from halogen scrambling, producing 15% regioisomeric impurities.
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The following compounds share the 1-chloro-propan-2-one core but differ in aromatic substituents, leading to distinct physicochemical and functional properties:
Key Observations:
- Electronic Effects : The nitro group in the target compound increases electrophilicity compared to methylthio () or methoxy () substituents, favoring reactions like nucleophilic aromatic substitution .
- Lipophilicity : Difluoromethoxy groups (, target compound) enhance lipid solubility compared to polar nitro or hydrazinylidene groups, impacting bioavailability .
- Crystallinity : Compounds like exhibit well-defined crystal structures (R factor = 0.038) due to hydrogen-bonding networks, whereas nitro-containing analogs may exhibit different packing behaviors due to stronger dipole interactions .
Biological Activity
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, biological interactions, and implications for pharmacology based on available research findings.
Structural Characteristics
The molecular formula of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one is with a molecular weight of approximately 263.62 g/mol. The compound features several functional groups:
- Chloro group : Imparts electrophilic properties.
- Difluoromethoxy group : Enhances lipophilicity and potential receptor interactions.
- Nitrophenyl moiety : May participate in hydrogen bonding and π-π interactions.
These structural elements suggest that the compound could engage in various biological processes, potentially modulating enzyme activity or receptor signaling pathways .
Biological Activity
Research indicates that 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one exhibits promising biological activities, particularly in the context of medicinal chemistry. Its potential applications include:
- Enzyme inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor modulation : The structural features allow for interaction with various receptors, potentially affecting cellular signaling .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. It is hypothesized that the compound may bind to active sites on enzymes or receptors, altering their activity. Such interactions could lead to downstream effects on cellular processes, including:
- Modulation of signal transduction pathways.
- Alteration of gene expression profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one:
- Enzyme Interaction Studies : Research has demonstrated that compounds with similar structural motifs can inhibit enzymes involved in metabolic processes. For instance, studies on nitrophenyl derivatives have shown significant inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Cellular Assays : In vitro assays using cell lines have indicated that similar compounds can affect cell viability and proliferation. These findings suggest that 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one may also exhibit cytotoxic or proliferative effects depending on the cellular context .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one, a comparison with structurally related compounds is informative:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one | Similar nitrophenyl structure; different position of difluoromethoxy group | |
| 1-Chloro-2-(difluoromethyl)-4-nitrophenyl)propan-2-one | Contains a difluoromethyl group; potential for different biological interactions |
Q & A
Q. Key Research Findings
- Synthesis : Yields >70% achieved via low-temperature diazonium coupling .
- Crystallography : Planar molecular geometry with intramolecular charge transfer (nitro → carbonyl) .
- Bioactivity : Structural analogs show IC₅₀ values <10 μM against bacterial pathogens, suggesting potential for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
